molecular formula C8H6N2O2 B016737 4-Nitroindole CAS No. 4769-97-5

4-Nitroindole

Cat. No. B016737
CAS RN: 4769-97-5
M. Wt: 162.15 g/mol
InChI Key: LAVZKLJDKGRZJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitroindole involves several key methods, including reactions of oxindoles with nitroolefins using thiourea catalysis to achieve high enantio- and diastereoselectivity (Bui, Syed, & Barbas, 2009). Another notable method involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base, leading to 4- and 6-substituted nitroindoles through oxidative nucleophilic substitution (Moskalev, Barbasiewicz, & Mąkosza, 2004).

Molecular Structure Analysis

The molecular structure of 4-Nitroindole is characterized by the presence of a nitro group attached at the 4-position of the indole ring. This structural feature significantly influences its reactivity and physical properties. Studies on the molecular structure often involve computational methods and X-ray crystallography to elucidate the arrangement of atoms and the electronic structure, which are critical for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

4-Nitroindole participates in various chemical reactions, including catalytic asymmetric 1,4-additions of oxindoles to nitroalkenes, which are crucial for synthesizing compounds with complex chiral structures (Kato et al., 2009). Its reactivity towards electrophiles and nucleophiles, facilitated by the nitro group, allows for the synthesis of a wide range of heterocyclic compounds with potential biological activity.

Scientific Research Applications

  • Synthesis of Lyngbyatoxin Analog : 4-Nitroindole serves as a starting material for synthesizing the lyngbyatoxin analog, (-)-7-octylindolactam V, which is significant in protein kinase C modulation studies (Quick & Saha, 1994).

  • Synthesis of Nitroindole-Sulfonyl Chlorides and Sulfonamides : It is used to synthesize 4-, 5-, 6-, and 7-nitroindole-3-sulfonyl chlorides and sulfonamides (Mandur et al., 1990).

  • Drug Discovery Projects : A 10-step synthesis from 4-nitroindole has been developed for synthesizing 3,5-, 3,6-, and 3,7-diaminoindoles, which are valuable in drug discovery (Martin et al., 2021).

  • Study of Mechanistic Features in Reactions : The synthesis of 4- and 6-substituted nitroindoles aids in studying the mechanistic features of reactions (Moskalev et al., 2004).

  • Synthesis of Chiral Dihydrocarbazoles : Enantioselective formal [4+2] cycloadditions of 3-nitroindoles can form chiral dihydrocarbazole scaffolds, useful in various synthetic applications (Li et al., 2016).

  • Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Heterocycles derived from 4-/5-/6-/7-nitro-5-fluoro/chloro/bromoindole-2-carbohydrazides exhibit these activities, indicating potential pharmaceutical applications (Narayana et al., 2009).

  • Synthetic Aquatic Ecosystem Studies : 4-Nitrophenol, a related compound, disrupts the development of physicochemical characteristics, algae, and fauna in synthetic aquatic ecosystems (Zieris et al., 1988).

  • Study on Hepatocytes : 5-Nitroindole decreases adenylate energy charge in hepatocytes, affecting mitochondrial electron transfer and energy transduction (Dubin et al., 1994).

  • Electrochemical Studies : Nitroindoles yield polymer films after oxidative electropolymerization, showing electroactive properties useful in materials science (Kokkinidis & Kelaidopoulou, 1996).

  • Corrosion Inhibition : Heterocyclic diazoles like 4-nitropyrazole, related to nitroindoles, show potential in acidic iron corrosion inhibition (Babić-Samardžija et al., 2005).

  • Photobiological Studies : The photochemical reaction of 4-nitroindole with guanosine generates complexes that can have implications in photobiology and photochemistry (Ye et al., 2021).

Safety And Hazards

4-Nitroindole is suspected of causing genetic defects . It is advised to handle it with care, using personal protective equipment as required . In case of skin contact, it is recommended to wash off with soap and plenty of water .

Future Directions

While specific future directions for 4-Nitroindole are not well-documented, indole compounds, in general, are of great exploitative value in the regulation of plant growth . They hold potential for further development as plant growth regulators and immune inducers .

properties

IUPAC Name

4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVZKLJDKGRZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197243
Record name Indole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroindole

CAS RN

4769-97-5
Record name 4-Nitroindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4769-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 4-nitro-
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Record name Indole, 4-nitro-
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Record name 4-Nitro-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
R Kanimozhi, V Arjunan - Journal of Molecular Structure, 2021 - Elsevier
The structure of 4−nitroindole (4NI) and 7−nitroindole (7NI) is optimised by B3LYP level using 6 − 31++G** and cc−pVTZ basis sets. The FT−IR and FT−Raman and NMR spectra of 4NI …
Number of citations: 3 www.sciencedirect.com
SM Parmerter, AG Cook, WB Dixon - Journal of the American …, 1958 - ACS Publications
… Ethyl pyruvatem-nitrophenylhydrazone gives a mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate under the same conditions. Hydrolysis of these esters …
Number of citations: 78 pubs.acs.org
E Walton, F Holly, S Jenkins - The Journal of Organic Chemistry, 1968 - ACS Publications
… Theyield of ethyl 4-nitroindole-2-carboxylate reported by … Toward an improved synthesis of 4-nitroindole, we … The desired product (iii), which we planned to cyclize to 4-nitroindole-2-…
Number of citations: 39 pubs.acs.org
S Hamabuchi, H Hamada, A Hironaka - Heterocycles, 1991 - core.ac.uk
… A single step preparation of 5– hydroxy-4-nitroindole (8) by the oxidation of 4-aminoindole (16) is also reported. … In this communication, we describe simple synthesis methods for …
Number of citations: 22 core.ac.uk
D Loakes, DM Brown - Nucleic acids research, 1994 - academic.oup.com
… When each of the analogues were positioned opposite the four natural bases (Table 2) the Tm range was 3C for all except 4-nitroindole (ATm = 4C), but once again the Tm values were …
Number of citations: 274 academic.oup.com
CHIYI HSING, S KING - Acta Chimica Sinica, 1965 - sioc-journal.cn
Mannich reaction of 4-nitroindole gave the corresponding substituted gramme in 75% yield. In n-amyl alcohol the gramine was quarternized with methyl iodide without isolation, the …
Number of citations: 5 sioc-journal.cn
AR Katritzky, S Rachwal, S Bayyuk - Organic preparations and …, 1991 - Taylor & Francis
… hydrochloric acid,23 cyclization of butyraldehyde-3-nitrophenylhydrazone in a benzene-concentrated hydrochloric acid two phase solvent system gave a mixture of 3-ethyl-4nitroindole …
Number of citations: 23 www.tandfonline.com
G Kokkinidis, A Kelaidopoulou - Journal of Electroanalytical Chemistry, 1996 - Elsevier
… Before examining the oxidative electropolymerization of 5-nitroindole and 4-nitroindole and the reduction of the nitro group of the polymer films, first we present voltammetric …
Number of citations: 65 www.sciencedirect.com
F Hayat, ANI Viswanath, AN Pae, H Rhim… - Bioorganic & Medicinal …, 2015 - Elsevier
… Since the biological evaluation has revealed the inhibitory potential of 4-nitroindole compounds towards 5-HT 6 receptor, here we discussed the mapping pattern of chemical features in …
Number of citations: 7 www.sciencedirect.com
Z Ye, Y Du, X Pan, X Zheng, J Xue - Journal of Photochemistry and …, 2021 - Elsevier
… The photochemical reaction of 4-nitroindole and guanosine was studied with the transient … in DNA, and 4-nitroindole is a universal base. Excitation of 4-nitroindole generates the lowest …
Number of citations: 2 www.sciencedirect.com

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